(S)-Amino-pyridin-4-YL-acetic acid
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Overview
Description
(S)-Amino-pyridin-4-YL-acetic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring substituted with an amino group at the 4-position and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Amino-pyridin-4-YL-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine-4-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is then reduced to an amine using reducing agents like lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chromatography on a chiral stationary phase.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Catalysis: Employing catalytic methods to enhance reaction efficiency and selectivity.
Purification: Advanced purification techniques, such as crystallization and distillation, to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-Amino-pyridin-4-YL-acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid moiety can be reduced to an alcohol or aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products:
Oxidation Products: Nitroso-pyridin-4-YL-acetic acid, Nitro-pyridin-4-YL-acetic acid.
Reduction Products: Pyridin-4-YL-ethanol, Pyridin-4-YL-acetaldehyde.
Substitution Products: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
(S)-Amino-pyridin-4-YL-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Amino-pyridin-4-YL-acetic acid involves:
Molecular Targets: It interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate biochemical pathways related to inflammation, microbial growth, and cellular signaling.
Effects: The compound exerts its effects by binding to active sites of enzymes or receptors, altering their activity and leading to physiological changes.
Comparison with Similar Compounds
Pyridin-4-YL-acetic acid: Lacks the amino group, resulting in different chemical properties and reactivity.
®-Amino-pyridin-4-YL-acetic acid: The enantiomer of (S)-Amino-pyridin-4-YL-acetic acid, with potentially different biological activity.
Pyridin-3-YL-acetic acid: The amino group is positioned differently on the pyridine ring, affecting its reactivity and applications.
Uniqueness: this compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2S)-2-amino-2-pyridin-4-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6(7(10)11)5-1-3-9-4-2-5/h1-4,6H,8H2,(H,10,11)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTCAQMPNJVACB-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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